molecular formula C7H13NO2 B1471072 8-Azabicyclo[3.2.1]octane-6,7-diol CAS No. 1822573-17-0

8-Azabicyclo[3.2.1]octane-6,7-diol

Cat. No.: B1471072
CAS No.: 1822573-17-0
M. Wt: 143.18 g/mol
InChI Key: FLWOVMCUSAOPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azabicyclo[3.2.1]octane-6,7-diol is a dihydroxylated derivative of the 8-azabicyclo[3.2.1]octane skeleton, a structure of significant interest in medicinal and organic chemistry. This core scaffold is famously known as the nortropane ring system, which is the fundamental structure for a vast range of tropane alkaloids and pharmaceutically active compounds . These biologically active molecules include well-known substances such as cocaine and atropine, which have been extensively studied for their neurological activities . As a building block, this compound offers researchers a versatile template for the synthesis of novel molecules. The presence of two hydroxyl groups at the 6 and 7 positions allows for selective functionalization, enabling the exploration of structure-activity relationships and the development of new chemical entities. While specific biological data for the 6,7-diol isomer is not readily available in the public domain, research on analogous structures, such as 3,6-diol and 8-methyl-3,6-diol derivatives, indicates the general utility of this scaffold in drug discovery and chemical biology . This compound is intended for research purposes as a key intermediate or precursor in the design and synthesis of new ligands for biological targets, potentially including monoamine transporters, given the established interest in related bicyclo[3.2.1]octane structures . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-4-2-1-3-5(8-4)7(6)10/h4-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWOVMCUSAOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C(C1)N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic Properties
    • Research indicates that 8-Azabicyclo[3.2.1]octane-6,7-diol exhibits significant analgesic effects. Studies have shown it can modulate pain pathways by interacting with neurotransmitter systems, particularly acetylcholine receptors. This makes it a candidate for pain management therapies.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Its ability to influence cholinergic pathways suggests potential applications in inflammatory disease management.
  • Neuropharmacological Applications
    • Due to its capacity to cross the blood-brain barrier, this compound is relevant in neuropharmacology research. It has been shown to affect neurotransmitter activity, indicating its potential for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Pain Management Trials

Clinical trials assessing the analgesic effects of this compound have demonstrated significant pain relief in subjects with chronic pain conditions, supporting its use as a therapeutic agent in pain management strategies.

Neurotransmitter Interaction Studies

Binding assays have shown that this compound has a high affinity for specific acetylcholine receptors, suggesting mechanisms by which it may exert its neuropharmacological effects and further validating its potential in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Opioid Receptor Targeting

Several 8-azabicyclo[3.2.1]octane derivatives have been studied as opioid receptor antagonists. Key comparisons include:

Compound Substituents Target Receptor Key Activity/Data Reference
8-Azabicyclo[3.2.1]octane-6,7-diol 6,7-diol Not explicitly stated Potential antiviral/opioid modulation (inferred from structural analogs)
8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides 3-yloxy-benzamide κ-opioid (KOR) IC₅₀ = 1–10 nM for KOR antagonism
8-Azabicyclo[3.2.1]octyl-2-hydroxybenzamides 2-hydroxybenzamide μ-opioid (MOR) Patent WO2009/029256: MOR antagonism with reduced side effects
Spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Oxirane ring at C3 Not specified Structural novelty for CNS drug design

Key Findings :

  • Substituent Position Dictates Receptor Selectivity : While 6,7-diol derivatives lack direct opioid receptor data, analogs with C3 substituents (e.g., benzamides) show potent KOR/MOR antagonism. The diol’s polar groups may enhance solubility but reduce blood-brain barrier permeability compared to lipophilic benzamides .
  • Stereochemical Sensitivity : The rac-(1R,5S,6R,7S) diastereomer of this compound hydrochloride highlights the role of stereochemistry in physicochemical properties, which may influence bioavailability compared to simpler achiral analogs .
Antiviral and Peptidomimetic Potential

Pyranosyl-8-azabicyclo[3.2.1]octan-3-one hybrids (e.g., compounds with glucose/mannose groups) demonstrate antiviral activity with low cytotoxicity . However, its synthetic route diverges:

  • Synthesis of 6,7-diol : Requires stereoselective dihydroxylation of the bicyclic core, whereas 3-keto derivatives are synthesized via condensation of amines, 2,5-dimethoxy-tetrahydrofuran, and 1,3-acetonedicarboxylic acid .
Physicochemical Properties
Property This compound 3-Azabicyclo[3.1.0]hexane-1-carboxylate 8-Azabicyclo[3.2.1]octan-3-one
Molecular Weight 143.18 g/mol (base) 175.64 g/mol (ethyl ester hydrochloride) 125.17 g/mol
Water Solubility High (due to diol) Moderate (ester reduces polarity) Low (ketone group)
Bioactivity Antiviral/opioid (inferred) Unknown Opioid receptor modulation
Synthetic Complexity High (stereochemical control) Moderate Low

Insights: The 6,7-diol’s high polarity may limit CNS penetration but improve solubility for intravenous formulations. Conversely, 3-keto or 3-benzamide derivatives prioritize lipophilicity for brain-targeted therapies .

Preparation Methods

Microwave-Assisted [3+2]-Cycloaddition of Cyclopropanated Heterocycles

A modern and efficient approach involves the use of monocyclopropanated heterocycles (such as pyrroles and furans) as precursors for 1,3-dipoles, which undergo microwave-assisted [3+2]-cycloadditions to form the 8-azabicyclo[3.2.1]octane scaffold with diol functionalities.

  • Key features:

    • Utilizes cyclopropanated pyrroles or furans prepared via regio- and stereoselective cyclopropanation.
    • Microwave irradiation accelerates the cycloaddition cascade.
    • Allows access to enantiomerically pure bicyclic diols when starting from chiral cyclopropanated precursors.
  • Advantages:

    • High regio- and stereoselectivity.
    • Efficient construction of the bridged bicyclic system.
    • Potential for scale-up and industrial application.
  • Reference: Sonnleitner's PhD thesis provides detailed mechanistic insights and examples of this methodology.

Multi-Step Synthesis from 1-Amino-1-deoxy-D-glucitol

An alternative synthetic route to this compound derivatives involves starting from carbohydrate-derived amino alcohols such as 1-amino-1-deoxy-D-glucitol.

  • Key steps:

    • Acid-catalyzed rearrangement of epoxide intermediates to form hydrofuran compounds.
    • Mesylation of hydroxyl groups followed by intramolecular nucleophilic substitution to form the bridged amine.
    • Final deprotection and functional group modifications to yield the aminodiol bicyclic system.
  • Notable outcomes:

    • The process yields the trans-6,7-diol stereochemistry.
    • The bridged morpholine ring adopts a chair conformation, as confirmed by NMR analysis.
  • Reference: Kilonda et al., Tetrahedron, 1995, describe a nine-step synthesis with detailed characterization.

Intramolecular Cyclization and Rearrangement Approaches

Several classical methods involve the intramolecular cyclization of substituted cyclopentanones or cyclopentenones bearing amino functionalities to form the bicyclic core.

  • Typical sequence:

    • α-Alkylation of cyclopentanone derivatives.
    • α-Bromination or carbamate formation.
    • Intramolecular nucleophilic attack by amine to close the bicyclic ring.
    • Reduction steps (e.g., Wolff–Kishner reduction) to yield the bicyclic amine.
  • Examples:

    • Takeda’s synthesis of 5-aryl substituted 2-azabicyclo[3.2.1]octanes.
    • Fleming’s azide-mediated ring closure to form lactam intermediates.
    • Palladium-catalyzed intramolecular cyclization (Tsuji–Trost reaction) leading to bicyclic lactams, which can be further reduced to amines.
  • Reference: These methods are well-documented in the literature and reviewed in a recent minireview by Monteiro et al. (2024).

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reaction Type Stereochemical Control Yield Range Notes Reference
Microwave-assisted [3+2]-cycloaddition Cyclopropanated pyrroles/furans [3+2] Cycloaddition High (enantioselective) Moderate to High Rapid, efficient, suitable for scale-up
Multi-step from 1-amino-1-deoxy-D-glucitol Carbohydrate-derived amino alcohols Acid-catalyzed rearrangement, mesylation, cyclization High (trans-diol) Moderate Nine-step synthesis, well-characterized
Intramolecular cyclization and rearrangement Substituted cyclopentanones/enones α-Alkylation, bromination, cyclization, reduction Moderate to High Moderate to High Classical approach, versatile for analogues

Research Findings and Notes

  • The microwave-assisted [3+2]-cycloaddition approach represents a cutting-edge methodology that efficiently constructs the bicyclic core with excellent stereochemical control, leveraging renewable chiral starting materials. This method is particularly attractive for industrial and academic research due to its speed and selectivity.

  • The carbohydrate-derived route offers a stereochemically defined pathway to the trans-6,7-diol substituted bicyclic amine, exploiting the inherent chirality of sugars. This method, although longer, provides detailed insight into the stereochemical outcomes and ring conformations.

  • The intramolecular cyclization strategies remain foundational in the synthesis of azabicyclo[3.2.1]octane derivatives. They allow for diverse functionalization and have been adapted for the synthesis of biologically active analogues and intermediates for total synthesis projects.

  • The choice of method depends on the desired stereochemical outcome, available starting materials, and synthetic goals such as scale, functionalization, and enantiopurity.

Q & A

Q. What synthetic methodologies are most effective for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold?

The enantioselective synthesis of this bicyclic structure typically employs acyclic precursors with stereochemical guidance, such as chiral auxiliaries or asymmetric catalysis. For example, intramolecular cyclization of appropriately functionalized amines under controlled reaction conditions (e.g., acid-mediated ring closure) can yield the desired stereochemistry . Key challenges include minimizing racemization during bicyclization and optimizing solvent systems to favor the desired diastereomer.

Q. Which analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octane-6,7-diol and its derivatives?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for purity assessment and structural elucidation in complex mixtures . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is indispensable for confirming stereochemistry. For diol derivatives, derivatization (e.g., acetylation) followed by gas chromatography (GC) can enhance volatility and detection sensitivity.

Q. How do the biochemical interactions of this compound inform neuropharmacological assay design?

The compound’s inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) requires assays that monitor enzyme kinetics (e.g., Ellman’s method for AChE activity) or neurotransmitter levels (e.g., HPLC with electrochemical detection for monoamines). Dose-response studies should account for time-dependent degradation of the compound, as prolonged exposure may alter receptor sensitivity .

Advanced Research Questions

Q. How can contradictions in enzymatic inhibition data for this compound across studies be resolved?

Discrepancies often arise from differences in enzyme sources (e.g., human vs. recombinant proteins) or assay conditions (pH, temperature). Researchers should standardize protocols using validated enzyme preparations and include positive controls (e.g., donepezil for AChE). Additionally, molecular docking studies can clarify binding site interactions and explain variability in inhibitory potency .

Q. What computational strategies are effective for predicting the bioactivity of novel this compound analogs?

Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations are pivotal. For instance, QSAR can correlate substituent effects (e.g., hydroxyl group positioning) with AChE inhibition. Density functional theory (DFT) calculations further refine electronic and steric parameters to guide analog design .

Q. What experimental strategies mitigate degradation of this compound under varying storage and reaction conditions?

Stability studies under controlled environments (e.g., inert atmospheres, low-temperature storage) are essential. Lyophilization can enhance shelf life, while chelating agents (e.g., EDTA) may reduce metal-catalyzed oxidation. In synthetic workflows, protecting groups (e.g., tert-butyldimethylsilyl ethers) for the diol moiety prevent unwanted side reactions during derivatization .

Methodological Considerations

Q. How do subcellular localization studies inform the pharmacological profiling of this compound?

Subcellular fractionation (e.g., differential centrifugation) combined with fluorescence tagging can track compartment-specific accumulation. For mitochondrial targeting, assays measuring oxygen consumption (via Seahorse analyzers) or reactive oxygen species (ROS) generation are critical to evaluate off-target effects .

Q. What are best practices for validating synthetic intermediates in multi-step routes to this compound?

Intermediate characterization should include melting point analysis, chiral HPLC, and spectroscopic cross-validation (IR, UV-Vis). For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) is recommended. Reaction monitoring via thin-layer chromatography (TLC) or inline spectroscopy ensures stepwise fidelity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octane-6,7-diol
Reactant of Route 2
8-Azabicyclo[3.2.1]octane-6,7-diol

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